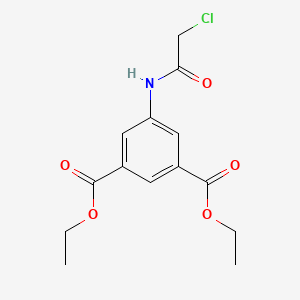![molecular formula C18H21N3O4 B2798082 2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide CAS No. 1775370-54-1](/img/structure/B2798082.png)
2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA. Pyrimidine derivatives have been studied for their potential in medical and pharmaceutical applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the addition of various functional groups. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also appears to have a furo ring, which is a five-membered ring with one oxygen atom and four carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antitumor Activities : Research on pyrimidine derivatives has shown selective antitumor activities, highlighting the potential of these compounds in cancer therapy. The stereochemistry, notably the R-configuration, contributes to their selective action against tumor cells (Xiong Jing, 2011).
Antimicrobial and Antitubercular Activities : Pyrimidine-azetidinone analogues have been synthesized and assessed for their antimicrobial against bacterial and fungal strains, and in vitro antituberculosis activity. These findings suggest a framework for designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).
Anti-Inflammatory and Analgesic Activities : Synthesized pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models, providing insights into the development of new therapeutic agents for inflammation and pain management (S. Sondhi et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have shown anticancer activity against several cancer cell lines and 5-lipoxygenase inhibitory activity, indicating their potential as dual-function therapeutic agents (A. Rahmouni et al., 2016).
Supramolecular Chemistry
Hydrogen-bonded Supramolecular Assemblies : The dihydropyrimidine functionality has been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the versatility of pyrimidine derivatives in the design of complex molecular architectures (M. Fonari et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-8-19-14(22)9-21-13-10-25-17(23)15(13)16(20-18(21)24)12-6-4-11(2)5-7-12/h4-7,16H,3,8-10H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAYNPLBWVJNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=C(C=C3)C)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

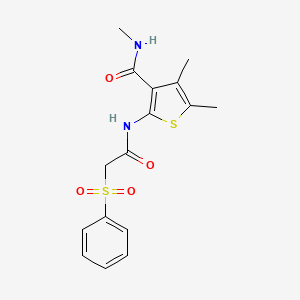

![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)

![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)
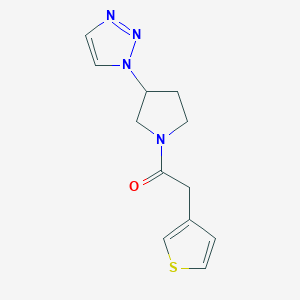
![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)
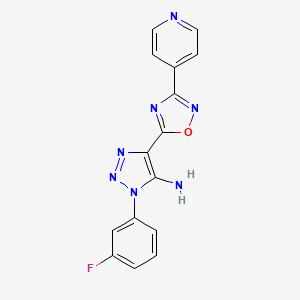

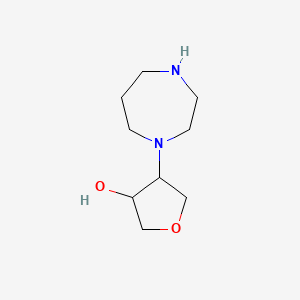
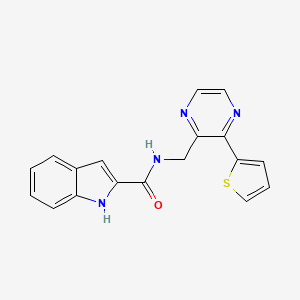
![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)
